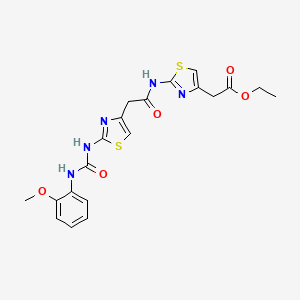

Ethyl 2-(2-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a structurally complex thiazole derivative characterized by dual thiazole rings interconnected via acetamido linkages and a 2-methoxyphenyl urea substituent. The ethyl ester moiety at the terminal position enhances its lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S2/c1-3-30-17(27)9-13-11-31-19(22-13)24-16(26)8-12-10-32-20(21-12)25-18(28)23-14-6-4-5-7-15(14)29-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,24,26)(H2,21,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETJYSBOWBFMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C21H26N4O5S

- Molecular Weight : 446.5 g/mol

- CAS Number : 923249-95-0

The structure consists of a thiazole ring linked to a urea moiety and an ethyl acetate group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole derivatives are known for their potential to modulate the activity of kinases and proteases, which are critical in cellular signaling and disease progression.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC3 (Prostate Cancer) | 1.48 | |

| MCF-7 (Breast Cancer) | 3.97 | |

| HCT116 (Colon Cancer) | 33.14 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have been reported to exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Case Studies

- Study on Anticancer Activity : A study published in Molecules demonstrated that a series of thiazole derivatives showed potent inhibitory effects against several cancer cell lines, with particular emphasis on their selectivity for cancerous cells over normal cells. The study highlighted the unique structural features that contribute to their anticancer activity.

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related thiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the thiazole structure enhanced antimicrobial efficacy, suggesting potential pathways for optimizing this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its urea-linked 2-methoxyphenyl group and dual thiazole-acetamido framework. Below is a comparative analysis with key analogs:

Ureido-Substituted Thiazole Derivatives

- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Substituents: 4-Trifluoromethylphenyl ureido, piperazinyl group. Molecular Weight: 548.2 g/mol. Yield: 93.4% .

- Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Substituents: 3-Chlorophenyl ureido. Molecular Weight: 514.2 g/mol. Yield: 89.1% . Notes: Chlorine substituents may increase hydrophobicity and halogen bonding interactions, contrasting with the methoxy group’s electron-donating nature in the target compound.

Thioureido and Formylamino Derivatives

- Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Substituents: Thiophene-2-carbonyl thioureido. Molecular Formula: C₁₃H₁₃N₃O₃S₃. Molecular Weight: 355.46 g/mol. pKa: 7.14 (predicted) .

- Ethyl 2-(2-formylaminothiazol-4-yl) acetate Substituents: Formylamino. Synonyms: EFTA, ethyl 2-formamidothiazol-4-acetate. Notes: The formyl group reduces steric bulk compared to urea, possibly enhancing solubility but reducing target-binding affinity .

Hydroxyimino and Methoxyimino Analogs

- (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate Substituents: Hydroxyimino, aminothiazolyl. CAS: 64485-82-1. Notes: The hydroxyimino group may participate in hydrogen bonding, differing from the urea’s NH motifs in the target compound .

- (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Substituents: Methoxyimino, methyl ester. Notes: Replacing ethyl with methyl ester reduces lipophilicity, impacting membrane permeability .

Structural and Functional Implications

Key Comparative Data

Functional Insights

- Electronic Effects : The target’s 2-methoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF₃, Cl) in analogs . This may influence binding to hydrophobic pockets in biological targets.

- Solubility and Bioavailability : Urea and thiourea groups generally enhance water solubility via H-bonding, but bulky substituents (e.g., trifluoromethyl) may counteract this by increasing hydrophobicity .

- Synthetic Efficiency : High-yield analogs like 10d (93.4%) suggest optimized protocols for ureido-thiazole synthesis, which could inform the target compound’s production .

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features two thiazole rings interconnected via acetamido spacers, with a 3-(2-methoxyphenyl)ureido substituent on one thiazole. Retrosynthetic analysis suggests disassembly into three primary intermediates:

- Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate (CAS 31119-05-8), serving as the core scaffold.

- 3-(2-Methoxyphenyl)urea , introducing the aryl ureido moiety.

- 2-(2-Amino-1,3-thiazol-4-yl)acetic acid , facilitating sequential amide couplings.

Key challenges include regioselective thiazole formation, urea linkage stability under acidic/basic conditions, and steric hindrance during amide bond formation.

Synthesis of Intermediate 1: Ethyl 2-(2-Acetamido-1,3-thiazol-4-yl)acetate

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, combining α-halo ketones with thiourea derivatives. For this intermediate:

Synthesis of Intermediate 2: 3-(2-Methoxyphenyl)urea

Ureido Group Formation

The aryl urea is synthesized via a two-step process:

- Phosgene-Free Carbamate Formation :

- Ammonolysis :

Assembly of the Target Compound

Sequential Amide Coupling

The synthesis employs a convergent strategy, linking intermediates via amide bonds:

Step 1: Ureido-Thiazole Formation

- Reactants : 3-(2-Methoxyphenyl)urea and 2-(2-amino-1,3-thiazol-4-yl)acetic acid.

- Coupling Agent : EDCI/HOBt in DMF, 24 hours at 25°C.

- Mechanism : Carbodiimide-mediated activation of the carboxylic acid to form an active ester, followed by nucleophilic attack by the amine.

Step 2: Acetamido Spacer Attachment

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

- Solvent Impact : DMF vs. THF

- Catalyst Comparison :

Analytical Data and Quality Control

Spectroscopic Characterization

Challenges and Alternative Routes

Side Reactions

Microwave-Assisted Synthesis

- Conditions : 100 W, 120°C, 30 minutes reduces reaction time by 75% but risks thermal degradation.

Q & A

Q. What are the key synthetic routes for synthesizing Ethyl 2-(2-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Condensation of 2-methoxyphenyl urea derivatives with thiazole intermediates under reflux in ethanol (60–80°C) .

- Step 2 : Acetamido-thiazole coupling using ethyl bromoacetate in the presence of a base (e.g., NaHCO₃) at controlled pH (6–7) to avoid side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by NMR and ESI-MS .

Critical Conditions : - Temperature control during reflux (60–80°C) prevents decomposition.

- Solvent choice (e.g., ethanol for solubility vs. DMF for reactivity) impacts intermediate stability.

- Catalytic bases (e.g., triethylamine) enhance coupling efficiency .

Table 1 : Yield variation with substituents (adapted from ):

| Substituent on Phenyl Group | Yield (%) |

|---|---|

| 3-Fluorophenyl | 87.7 |

| 3,5-Dichlorophenyl | 88.3 |

| 4-Trifluoromethylphenyl | 93.4 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., urea NH at δ 8.5–9.5 ppm, thiazole protons at δ 7.2–7.8 ppm) and confirms regiochemistry .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 498–582 for derivatives) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and urea N-H bends (~1600 cm⁻¹) .

- HPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What primary structural features of the compound contribute to its potential bioactivity?

- Methodological Answer :

- Thiazole Rings : Enhance π-π stacking with biological targets (e.g., enzyme active sites) .

- Ureido Linkage : Facilitates hydrogen bonding with residues like aspartate or glutamate in proteins .

- 2-Methoxyphenyl Group : Modulates lipophilicity and membrane permeability, critical for cellular uptake .

- Acetate Ester : Serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR shifts or IR stretches) during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguishing thiazole vs. aromatic protons) .

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .

Q. What strategies can modify the compound’s thiazole-urea backbone to enhance selectivity for biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 2-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target affinity .

- Side-Chain Functionalization : Introduce sulfonamide or piperazine moieties to increase solubility and reduce off-target interactions .

- Prodrug Optimization : Replace the ethyl ester with methyl or tert-butyl esters to tune hydrolysis rates in physiological conditions .

Q. What in silico methods predict the compound’s binding affinity and mechanism of action against enzymes like kinases or microbial targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, CDK2) using PDB structures (e.g., 1M17) to prioritize in vitro assays .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design derivatives with improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.